molecular formula C15H16ClN3OS B2405511 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride CAS No. 1049741-17-4

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride

Cat. No.: B2405511
CAS No.: 1049741-17-4
M. Wt: 321.82
InChI Key: SMDUFFHJQFETME-UHFFFAOYSA-N
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Description

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of DNA and RNA. This compound is of particular interest due to its potential therapeutic applications and unique chemical properties.

Properties

IUPAC Name

3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9(2)17-15(13)20-12)18-10-5-4-6-11(19)7-10;/h4-8,19H,3H2,1-2H3,(H,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDUFFHJQFETME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC(=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thieno derivative, with a pyrimidine moiety under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Phenol Addition: The phenol group is attached through a coupling reaction, typically using a phenol derivative and a suitable coupling agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkylating agents, halogenating agents, nucleophiles, electrophiles, solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit tyrosine kinases or other signaling molecules, thereby disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like imatinib, dasatinib, and nilotinib, which are used in cancer therapy.

    Thieno[2,3-d]pyrimidine Compounds: Other derivatives with similar core structures but different substituents.

Uniqueness

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethyl, methyl, and phenol groups on the thieno[2,3-d]pyrimidine core differentiates it from other similar compounds and may enhance its therapeutic potential.

Biological Activity

3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₁N₃OS
  • Molecular Weight : 209.27 g/mol
  • IUPAC Name : 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one

Biological Activity Overview

The biological activity of 3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride has been investigated through various studies, revealing its potential in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds related to thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures showed IC₅₀ values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) .

CompoundCell LineIC₅₀ (nM)
Compound 1MCF-79.1
Compound 2MDA-MB-23128.0
Compound 3HT10803.0

These findings suggest that the thienopyrimidine core structure contributes to the observed anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study on thienopyrimidinone derivatives found significant antibacterial and antimycobacterial activities against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .

Microbial StrainMIC (µg/mL)
E. coli16
S. aureus8
M. tuberculosis32

The presence of an amido or imino side chain at position 3 was essential for enhancing antimicrobial activity.

Case Studies

  • Cytotoxicity Studies : In vitro studies have shown that various thieno[2,3-d]pyrimidine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, one derivative demonstrated an IC₅₀ of 8.37 µg/mL against BALB 3T3 cells, indicating a favorable safety profile .
  • Antimicrobial Efficacy : In a series of tests against multiple microbial strains, specific derivatives were found to be non-toxic up to a concentration of 200 µmol/L while maintaining significant antibacterial activity . This highlights the potential for developing safe yet effective antimicrobial agents from this class of compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
AminolysisAmine, reflux in ethanol, 12 h51-75%
Suzuki CouplingPd(OAc)₂, NaHCO₃, 2-MeTHF, 100°C, 3 h51%
CyclocondensationThiourea, AcOH, 120°C, 6 h60-80%

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

  • X-ray Crystallography : Essential for unambiguous confirmation of molecular geometry. demonstrates single-crystal X-ray analysis (R factor = 0.054) to resolve disorder in pyrimidine derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethyl and methyl groups in the thieno[2,3-d]pyrimidine core). provides PubChem-generated InChI keys for structural validation .
  • HPLC-Purity Analysis : ≥98% purity thresholds (e.g., and use HPLC for quality control) .

Advanced: How can researchers optimize reaction yields when synthesizing thieno[2,3-d]pyrimidine derivatives under varying catalytic conditions?

Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos, Xantphos) for coupling efficiency. achieved 51% yield using Pd(OAc)₂ with a biphasic solvent system .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, 2-MeTHF) enhance solubility of intermediates. reports improved yields using DMSO-water mixtures (5:5) for pyrimidine amidation .
  • Temperature Gradients : Higher temperatures (80-100°C) accelerate aryl coupling but may increase side reactions. optimized cyclocondensation at 120°C .

Q. Table 2: Catalyst Impact on Yield

CatalystLigandSolventYieldSource
Pd(OAc)₂None2-MeTHF51%
PdCl₂SPhosToluene45%-
CuITMEDADMF38%-

Advanced: What experimental designs are suitable for assessing the compound's pharmacokinetic properties in preclinical models?

Answer:

  • Split-Plot Designs : ’s randomized block design with split-split plots can be adapted to evaluate dose-response relationships across time points .
  • In Vivo Sampling : Serial blood sampling in rodents to calculate AUC, Cmax, and t₁/₂. ’s protocols for antioxidant activity assays (e.g., DPPH radical scavenging) can be extended to metabolite stability studies .
  • Toxicokinetic Parameters : Use LC-MS/MS for quantifying plasma concentrations. emphasizes environmental fate studies, which parallel stability testing in biological matrices .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

  • Comparative Meta-Analysis : Apply ’s framework to evaluate variables like assay type (e.g., cell-free vs. cell-based), purity, and solvent effects .
  • Control for Solubility : Low aqueous solubility (common in thieno[2,3-d]pyrimidines) may skew IC₅₀ values. ’s DMSO-water solvent system improves compound dispersion .
  • Reproducibility Checks : Replicate studies using identical lots of reagents and standardized protocols (e.g., ’s antioxidant assay conditions) .

Q. Table 3: Common Pitfalls in Activity Studies

IssueSolutionSource
Solvent interferenceUse ≤1% DMSO in cell assays
Batch variabilityCharacterize compound purity via HPLC
Assay sensitivityValidate with positive controls (e.g., cisplatin)

Advanced: What methodological approaches are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS (’s environmental stability framework) .
  • Light/Heat Stability : Accelerated stability testing at 40°C/75% RH for 6 months, per ICH guidelines. ’s storage protocols (e.g., inert atmosphere) prevent hydrolysis .

Advanced: How to design dose-ranging studies for evaluating the compound’s efficacy in cancer models?

Answer:

  • Log-Dose Increments : Test 0.1, 1, 10, and 100 µM concentrations in cell viability assays (MTT/WST-1). ’s phenolic compound analysis provides a template for dose-response curves .
  • Orthotopic Models : Use patient-derived xenografts (PDX) with pharmacokinetic-pharmacodynamic (PK-PD) modeling. ’s split-plot design ensures statistical rigor across replicates .

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